1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyrrolidinol moiety at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-3-methylpyridine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the bromine atom by the pyrrolidinol group. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and purification.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO). Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(5-Bromo-3-methyl-2-pyridinyl)piperazine and 1-(5-Bromo-3-methyl-2-pyridinyl)indoline.
Uniqueness: The presence of the pyrrolidinol moiety distinguishes it from other compounds, providing unique chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-12-10(7)13-3-2-9(14)6-13/h4-5,9,14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICWZCIKZWFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.